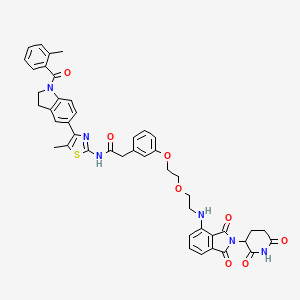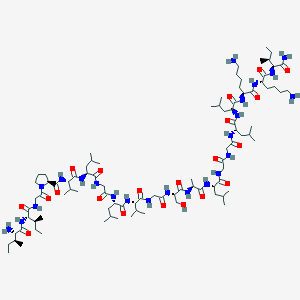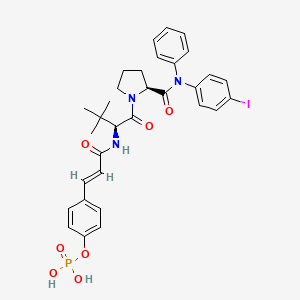
CB2 receptor antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB2 receptor antagonist 3 is a compound that selectively targets the cannabinoid receptor type-2 (CB2). Cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, immune response, and inflammation . Unlike CB1 receptors, which are primarily found in the central nervous system, CB2 receptors are mainly located in peripheral tissues, particularly in immune cells . This compound is of significant interest in scientific research due to its potential therapeutic applications in treating various diseases without the psychoactive effects associated with CB1 receptor activation .
准备方法
The synthesis of CB2 receptor antagonist 3 typically involves multiple steps, starting from readily available starting materials. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
CB2 receptor antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s solubility and reactivity.
Reduction: This reaction can remove oxygen-containing groups, potentially increasing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups that can enhance or alter the compound’s activity .
科学研究应用
CB2 receptor antagonist 3 has a wide range of scientific research applications:
作用机制
CB2 receptor antagonist 3 exerts its effects by binding to the CB2 receptor and blocking its activation by endogenous cannabinoids . This inhibition prevents the downstream signaling pathways that are typically activated by CB2 receptor stimulation, such as the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of mitogen-activated protein kinases (MAPKs) . By blocking these pathways, this compound can reduce inflammation, modulate immune responses, and potentially inhibit cancer cell proliferation .
相似化合物的比较
CB2 receptor antagonist 3 can be compared with other CB2 receptor ligands, such as:
JWH-133: A CB2 receptor-selective agonist with anti-inflammatory and anticancer properties.
AM1241: Another CB2 receptor-selective agonist known for its analgesic effects.
SR144528: A well-known CB2 receptor antagonist used in various research studies.
What sets this compound apart is its high selectivity and affinity for the CB2 receptor, making it a valuable tool for studying the specific roles of CB2 receptors in various physiological and pathological processes .
属性
分子式 |
C33H46N4O2 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC 名称 |
[(1S,4S,5S)-4-[4-[(3S)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine |
InChI |
InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26-,27+,28-/m0/s1 |
InChI 键 |
JPZUDQJWZQLWGR-BPXGVECKSA-N |
手性 SMILES |
CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
规范 SMILES |
CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



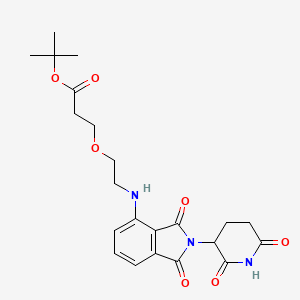
![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
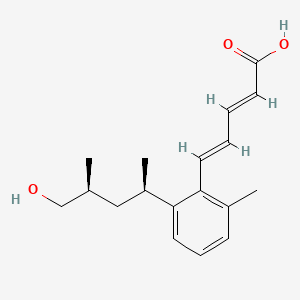
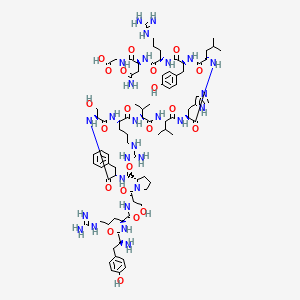

![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
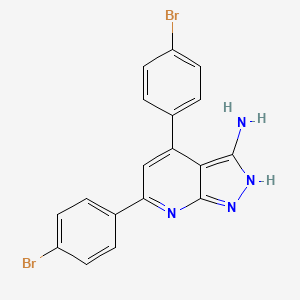
![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
